molecular formula C21H17IN2 B14924055 4-(4-iodophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

4-(4-iodophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B14924055
M. Wt: 424.3 g/mol
InChI Key: XRMHGJNATQCGTE-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure is synthesized through a condensation reaction between an o-phenylenediamine and a ketone or aldehyde.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced via a halogenation reaction, often using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to speed up the reaction.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve polar solvents and mild temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Reactions: Products depend on the nucleophile used. For example, using an amine could yield an amine-substituted benzodiazepine.

    Oxidation and Reduction: Oxidation may produce ketones or carboxylic acids, while reduction typically yields alcohols or amines.

Scientific Research Applications

4-(4-Iodophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: Utilized in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-iodophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets:

    GABA Receptors: Like other benzodiazepines, it may enhance the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects.

    Pathways: The compound may influence various signaling pathways in the brain, contributing to its psychoactive properties.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: An aromatic compound with similar iodine substitution, used in various chemical reactions.

    4-Iodo-L-phenylalanine: An amino acid derivative with an iodophenyl group, studied for its biological activity.

Uniqueness

4-(4-Iodophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific structure, which combines the benzodiazepine core with an iodophenyl group

Properties

Molecular Formula

C21H17IN2

Molecular Weight

424.3 g/mol

IUPAC Name

4-(4-iodophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

InChI

InChI=1S/C21H17IN2/c22-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13,20,23H,14H2

InChI Key

XRMHGJNATQCGTE-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)I)C4=CC=CC=C4

Origin of Product

United States

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